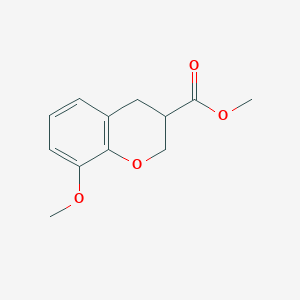

8-Methoxy-chroman-3-carboxylic acid methyl ester

Description

BenchChem offers high-quality 8-Methoxy-chroman-3-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methoxy-chroman-3-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 8-methoxy-3,4-dihydro-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-14-10-5-3-4-8-6-9(12(13)15-2)7-16-11(8)10/h3-5,9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBALJYNIRSHMLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696326 | |

| Record name | Methyl 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-65-8 | |

| Record name | Methyl 3,4-dihydro-8-methoxy-2H-1-benzopyran-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Chroman Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to 8-Methoxy-chroman-3-carboxylic acid methyl ester

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a prominent heterocyclic motif that serves as the core structure for a multitude of biologically active compounds, including tocopherols (Vitamin E) and various flavonoids. Its unique conformational properties and the synthetic tractability of its bicyclic system have established it as a "privileged structure" in drug discovery.[1] Molecules incorporating the chroman scaffold exhibit a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3]

The introduction of specific substituents onto the chroman ring system allows for the fine-tuning of these biological activities. The methoxy group (-OCH₃), in particular, is a key functional group in medicinal chemistry that can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets. The position of this group on the aromatic ring is critical; for instance, the addition of a methoxy group has been shown to enhance the antimicrobial activity of related homoisoflavonoids.[2]

This technical guide focuses on 8-Methoxy-chroman-3-carboxylic acid methyl ester (CAS No. 885271-65-8), a specific derivative of the chroman family. While this compound is primarily recognized as a synthetic intermediate, its direct precursor, 8-Methoxy-chroman-3-carboxylic acid, is a valuable building block for pharmaceuticals targeting neurological disorders and for the development of novel anti-inflammatory and antioxidant agents.[4] This guide provides a comprehensive overview of the chemical properties, a robust synthesis protocol, detailed spectral analysis, and the potential applications of this methyl ester in the landscape of modern drug development.

Section 1: Core Chemical and Physical Properties

A precise understanding of a compound's physicochemical properties is fundamental for its application in research and development. While extensive experimental data for 8-Methoxy-chroman-3-carboxylic acid methyl ester is not widely published, the following table summarizes its known identifiers and key properties.

| Property | Value | Source(s) |

| IUPAC Name | methyl 8-methoxy-3,4-dihydro-2H-chromene-3-carboxylate | N/A |

| CAS Number | 885271-65-8 | [5] |

| Molecular Formula | C₁₂H₁₄O₄ | [5] |

| Molecular Weight | 222.24 g/mol | [5] |

| Appearance | Off-white to light yellow powder or liquid | [5] |

| Purity | Typically ≥97% | [5] |

| Storage Conditions | Store in a tightly sealed container in a cool, dry place | [5] |

| Boiling Point | Data not available in public literature | [5] |

| Melting Point | Data not available in public literature | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and acetonitrile | [6] |

Section 2: Synthesis Protocol: Fischer-Speier Esterification

The most direct and classical approach for the synthesis of 8-Methoxy-chroman-3-carboxylic acid methyl ester is the Fischer-Speier esterification of its parent carboxylic acid.[7] This acid-catalyzed reaction involves the treatment of a carboxylic acid with an excess of alcohol, in this case, methanol. The equilibrium of the reaction is driven towards the product (the ester) by using a large excess of the alcohol and/or by the removal of water as it is formed.[7]

Causality of Experimental Choices:

-

Acid Catalyst (H₂SO₄): A strong mineral acid like sulfuric acid is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Excess Methanol: Methanol serves as both the reactant and the solvent. Using it in large excess shifts the reaction equilibrium to favor the formation of the methyl ester, according to Le Châtelier's principle.[7]

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Work-up Procedure: The aqueous work-up with a mild base (e.g., sodium bicarbonate solution) is crucial to neutralize the acid catalyst and to remove any unreacted carboxylic acid, which will be deprotonated to its water-soluble carboxylate salt. The subsequent extraction with an organic solvent isolates the less polar ester product.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-Methoxy-chroman-3-carboxylic acid (1.0 eq).

-

Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-40 eq, serving as the solvent).

-

Catalyst Introduction: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 eq) dropwise to the mixture.

-

Reaction Execution: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Quenching and Neutralization: After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude ester can be further purified by column chromatography on silica gel if necessary.

Caption: Synthetic Utility of the Target Ester.

-

Amide Synthesis: The methyl ester can be converted into a wide range of amides through reaction with primary or secondary amines. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). For example, related chroman carboxylic acid amides have been investigated as potent and selective ROCK2 inhibitors, which are targets for cardiovascular and neurological diseases.

-

Hydrazide Formation: Reaction with hydrazine hydrate can convert the ester into the corresponding hydrazide. Carboxylic acid hydrazides are important synthons for the preparation of various heterocyclic compounds with known antimicrobial and anticancer activities. [8]3. Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol (8-methoxy-3-(hydroxymethyl)chroman) using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic transformations, such as ether or ester formation, to build more complex molecular architectures.

Given that the parent carboxylic acid has been identified as a key intermediate for compounds targeting neurological disorders, this methyl ester serves as a stable, easily purified precursor for creating libraries of derivatives for high-throughput screening in these therapeutic areas. [4]

Section 5: Handling and Safety Considerations

As a research chemical with limited publicly available toxicity data, 8-Methoxy-chroman-3-carboxylic acid methyl ester should be handled with appropriate care in a laboratory setting by trained personnel. While a specific Safety Data Sheet (SDS) is not widely available, general precautions for handling similar chemical intermediates should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. [9]* Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [10]* First Aid Measures:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek medical attention. [11]* Fire Safety: The compound is expected to be combustible. Use dry chemical, carbon dioxide (CO₂), or foam extinguishers. [11]

-

Conclusion

8-Methoxy-chroman-3-carboxylic acid methyl ester is a valuable chemical entity positioned at the intersection of synthetic chemistry and drug discovery. While it may not be an end-product therapeutic itself, its role as a key intermediate provides access to a diverse range of potentially bioactive molecules built upon the privileged chroman scaffold. This guide has provided a foundational understanding of its properties, a detailed protocol for its synthesis, a predictive analysis of its spectral characteristics, and a clear rationale for its utility in medicinal chemistry. For researchers and scientists in the field, this compound represents a versatile tool for the exploration and development of next-generation therapeutics.

References

-

Agrawal, P. K. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Retrieved from [Link]

-

REG Marketing & Logistics Group, LLC. (2023, July 26). Safety Data Sheet: Biodiesel. Retrieved from [Link]

-

Ferreira, M., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(13), 5085. MDPI. Retrieved from [Link]

-

Gomes, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. American Chemical Society. Retrieved from [Link]

-

Al-Ostath, A., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1664. PMC. Retrieved from [Link]

-

MAK Chem. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

LookChemicals. (n.d.). 885271-65-8, 8-METHOXY-CHROMAN-3-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2020). Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (s)-8-bromo-6-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (2022, September 13). Safety Data Sheet: Fatty acid methyl ester mixture. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 1-15. Retrieved from [Link]

-

Li, Y., et al. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules, 28(5), 2345. PMC. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CA2711645C - Process for the preparation of 8-methoxy-quinolone-carboxylic acids.

-

Balfour, W. J., et al. (1993). The infrared and Raman spectra of methoxycarbonyl and thiomethoxycarbonyl isocyanates. Canadian Journal of Chemistry, 71(10), 1627-1633. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Hrubá, M., et al. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS 2 with Acetonitrile In-Source Derivatization. Molecules, 26(21), 6483. MDPI. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). methoxyethane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and anticancer activity of benzoselenophene and heteroaromatic derivatives of 1,2,9,9a- tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI). Retrieved from [Link]

-

Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methoxy carboxylic acids. Retrieved from [Link]

-

Mass Spectrometry - A Textbook, 3rd Edition. (n.d.). Answer 14.4. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. 885271-65-8,8-METHOXY-CHROMAN-3-CARBOXYLIC ACID METHYL ESTER [lookchemicals.com]

- 6. 8-Methoxychromone-3-carboxylic acid - CAS-Number 2555-20-6 - Order from Chemodex [chemodex.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. chemicalbook.com [chemicalbook.com]

- 11. regi.com [regi.com]

"8-Methoxy-chroman-3-carboxylic acid methyl ester" molecular weight

An In-depth Technical Guide to 8-Methoxy-chroman-3-carboxylic acid methyl ester

Abstract

This technical guide provides a comprehensive overview of 8-Methoxy-chroman-3-carboxylic acid methyl ester, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of the chroman scaffold, a core structure in many bioactive natural products like flavonoids and tocopherols, this molecule serves as a versatile building block for the development of novel therapeutic agents and functional materials. This document details its molecular characteristics, provides validated synthetic protocols, discusses its physicochemical properties, and explores its potential applications, offering researchers and drug development professionals a foundational resource for leveraging this compound in their work.

Molecular Characteristics and Identification

8-Methoxy-chroman-3-carboxylic acid methyl ester is structurally defined by a bicyclic chroman core, featuring a methoxy group at the 8-position of the aromatic ring and a methyl ester group at the 3-position of the saturated pyran ring. The presence of the saturated heterocyclic ring distinguishes it from its unsaturated analog, 8-methoxycoumarin-3-carboxylic acid, which imparts significant differences in three-dimensional conformation, reactivity, and biological activity.[1]

The fundamental properties of the target compound and its parent carboxylic acid are summarized below for comparative analysis.

Table 1: Core Quantitative Data

| Property | 8-Methoxy-chroman-3-carboxylic acid methyl ester | 8-Methoxy-chroman-3-carboxylic acid (Parent Compound) |

| IUPAC Name | Methyl 8-methoxy-3,4-dihydro-2H-chromene-3-carboxylate | 8-Methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid[2][3] |

| CAS Number | 885271-65-8[4] | 108088-19-3[2][3] |

| Molecular Formula | C₁₂H₁₄O₄[4] | C₁₁H₁₂O₄[2][3] |

| Molecular Weight | 222.24 g/mol [4] | 208.21 g/mol [2][3] |

| Appearance | Off-white to light yellow powder or liquid[4] | Off-white crystalline powder[1][2] |

| Melting Point | Not specified | 170-175 °C[1][2] |

| InChI Key | Not available | FTXQMXYVEKCYAO-UHFFFAOYSA-N[1][3] |

Diagram 1: Molecular Relationship

Caption: Derivatization of the parent acid to its methyl ester.

Synthesis and Experimental Protocols

The synthesis of 8-Methoxy-chroman-3-carboxylic acid methyl ester is most effectively achieved via a multi-step pathway that begins with a coumarin intermediate, followed by selective reduction and final esterification. This approach is favored because it allows for precise control over the stereochemistry and functional group placement.

Synthetic Pathway Overview

The synthesis originates from the condensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate. This reaction, catalyzed by a base like piperidine, forms the coumarin ring system. The resulting ethyl 8-methoxycoumarin-3-carboxylate is then hydrolyzed to the corresponding carboxylic acid. The critical step involves the selective catalytic hydrogenation of the α,β-unsaturated double bond within the coumarin's lactone ring to yield the saturated chroman structure.[1] The final step is a standard esterification to produce the target methyl ester.

Diagram 2: Synthetic Workflow

Caption: Multi-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes the conversion of the synthesized parent acid, 8-Methoxy-chroman-3-carboxylic acid, to its methyl ester.

Objective: To synthesize 8-Methoxy-chroman-3-carboxylic acid methyl ester.

Materials:

-

8-Methoxy-chroman-3-carboxylic acid (1.0 eq)

-

Anhydrous Methanol (MeOH, 20-50 mL per gram of acid)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~2-5 mol%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 8-Methoxy-chroman-3-carboxylic acid in anhydrous methanol.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution. Causality Note: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. Self-Validation: The bicarbonate wash should be performed until no more CO₂ evolution is observed, confirming complete neutralization.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Final Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved via column chromatography on silica gel.

Physicochemical Properties & Data Interpretation

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations for 8-Methoxy-chroman-3-carboxylic acid methyl ester |

| ¹H NMR | - Aromatic Protons: 3 distinct signals in the aromatic region (~6.8-7.2 ppm).- Chroman Protons: Complex multiplets for the protons at C2, C3, and C4.- Methoxy Protons (Ar-OCH₃): A sharp singlet around 3.8-3.9 ppm.- Ester Methyl Protons (-COOCH₃): A sharp singlet around 3.7-3.8 ppm. |

| ¹³C NMR | - Carbonyl Carbon: Signal around 170-175 ppm.- Aromatic Carbons: 6 signals in the aromatic region (~110-150 ppm).- Methoxy Carbon (Ar-OCH₃): Signal around 55-56 ppm.- Ester Methyl Carbon (-COOCH₃): Signal around 52-53 ppm.- Chroman Carbons: Signals for C2, C3, and C4 in the aliphatic region. |

| Mass Spec (ESI+) | - Molecular Ion Peak [M+H]⁺: Expected at m/z 223.09.- Sodium Adduct [M+Na]⁺: Expected at m/z 245.07. |

Applications and Research Significance

While direct applications of 8-Methoxy-chroman-3-carboxylic acid methyl ester are still under exploration, the parent compound and the broader chroman chemical class are recognized for their significant potential in various scientific domains.

-

Pharmaceutical Development: The chroman scaffold is a privileged structure in medicinal chemistry. The parent acid is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders.[2] Its structural motifs are also integral to the development of novel anti-inflammatory and antioxidant agents.[2][5]

-

Natural Product Synthesis: This compound serves as a versatile building block for constructing more complex, biologically active molecules and natural products.[2]

-

Material Science: The photostability and compatibility of related chroman structures with various polymers make them candidates for creating functional materials, such as UV filters and stabilizers in coatings and cosmetics.[2]

The methyl ester, by masking the polar carboxylic acid group, provides a more lipophilic derivative that can be advantageous for certain synthetic transformations or for enhancing membrane permeability in biological assays.

Conclusion

8-Methoxy-chroman-3-carboxylic acid methyl ester is a valuable heterocyclic compound with a well-defined synthetic pathway and significant potential derived from its core chroman structure. Its molecular weight of 222.24 g/mol and chemical formula C₁₂H₁₄O₄ have been firmly established. As an intermediate, it provides a gateway for the synthesis of diverse and complex molecules, particularly in the realm of drug discovery and material science. This guide serves as a foundational reference for researchers aiming to synthesize, characterize, and utilize this compound in their scientific endeavors.

References

-

LookChemicals. (n.d.). 8-METHOXY-CHROMAN-3-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]

Sources

Structural Architecture and Synthetic Utility of 8-Methoxy-chroman-3-carboxylic acid methyl ester

Topic: Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacologists.

Executive Summary & Chemical Identity

8-Methoxy-chroman-3-carboxylic acid methyl ester represents a specialized scaffold in medicinal chemistry, particularly valuable in the development of Central Nervous System (CNS) agents targeting serotonergic (5-HT) and dopaminergic receptors. Unlike its unsaturated counterpart (chromone) or the lactone derivative (coumarin), the chroman core (3,4-dihydro-2H-1-benzopyran) offers a flexible, non-planar topography that mimics the bioactive conformation of endogenous neurotransmitters.

The 8-methoxy substitution is not merely decorative; it provides critical electronic enrichment to the aromatic ring, influencing metabolic stability and often serving as a hydrogen-bond acceptor in receptor binding pockets (e.g., 5-HT1A).

Chemical Snapshot

| Property | Specification |

| Common Name | 8-Methoxy-chroman-3-carboxylic acid methyl ester |

| CAS Number | 885271-65-8 (Methyl ester); 108088-19-3 (Acid core) |

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol |

| Canonical SMILES | COC1=C2C(CC(C(=O)OC)CO2)=CC=C1 |

| Isomeric SMILES (R-isomer) | COC1=C2C(COC)CO2)=CC=C1 |

| Core Scaffold | 3,4-dihydro-2H-1-benzopyran (Chroman) |

Structural Logic & Pharmacophore Analysis

To design effective analogs, one must understand the "why" behind the molecule's architecture.

The "Chroman" Pucker

Unlike the planar chromone or coumarin systems, the saturated pyran ring in the chroman system adopts a half-chair conformation. This puckering aligns the C3-substituent (the ester/acid) in a specific vector relative to the aromatic ring, crucial for fitting into the narrow hydrophobic clefts of GPCRs.

The 8-Methoxy "Anchor"

In many CNS ligands (e.g., Robalzotan analogs), the 8-position substituent is pivotal.

-

Electronic Effect: The methoxy group is an electron-donating group (EDG) via resonance, increasing electron density on the aromatic ring. This can enhance pi-pi stacking interactions with aromatic residues (Phe, Trp) in receptor binding sites.

-

Metabolic Shield: Substitution at the 8-position blocks metabolic hydroxylation at this site, a common clearance pathway for unsubstituted chromans.

The Methyl Ester Functionality[4]

-

Prodrug Potential: The methyl ester acts as a lipophilic mask for the carboxylic acid, significantly increasing membrane permeability (LogP) to cross the Blood-Brain Barrier (BBB). Once inside the CNS, intracellular esterases hydrolyze it to the active free acid.

-

Synthetic Handle: It serves as an electrophilic gateway for further diversification—amenable to conversion into amides, alcohols (via reduction), or heterocycles.

Synthetic Pathways and Protocols

Synthesis of the chroman core with specific substitution patterns requires navigating around the tendency of these systems to oxidize to chromones. The most robust pathway involves the reduction of the corresponding chromone or the cyclization of phenolic precursors.

Pathway Visualization (Graphviz)

Caption: Figure 1. Synthetic workflow transforming o-Vanillin to the target chroman ester via a chromone intermediate. The critical step is the selective hydrogenation to maintain the pyran ring integrity.

Detailed Experimental Protocol

Note: This protocol synthesizes the methyl ester via the reduction of the commercially available chromone derivative.

Phase 1: Esterification of the Chromone Precursor

Objective: Convert 8-methoxychromone-3-carboxylic acid (CAS 2555-20-6) to its methyl ester to improve solubility for the hydrogenation step.

-

Reagents: 8-Methoxychromone-3-carboxylic acid (10 mmol), Methanol (anhydrous, 50 mL), Sulfuric Acid (conc., catalytic, 0.5 mL).

-

Procedure:

-

Dissolve the acid in anhydrous methanol under nitrogen atmosphere.

-

Add concentrated H₂SO₄ dropwise.

-

Reflux at 65°C for 6–8 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Workup: Cool to RT. Concentrate in vacuo to remove excess MeOH. Dilute with EtOAc (50 mL), wash with sat. NaHCO₃ (2 x 30 mL) to neutralize acid, then Brine.

-

Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Yield Expectation: >90% (Off-white solid).

-

Phase 2: Catalytic Hydrogenation (The Critical Step)

Objective: Reduce the C2=C3 double bond (and potentially the C4 ketone depending on desired scaffold depth) to yield the chroman. Caution: Standard hydrogenation (1 atm) often stops at the chromanone (C4=O). To get the fully reduced chroman (C4=CH2), harsher conditions or a two-step reduction (e.g., Wolff-Kishner or Pd/C at elevated pressure/temp) are required. The protocol below targets the Chroman-3-carboxylate (saturated ring).

-

Reagents: 8-Methoxychromone-3-methyl ester (from Phase 1), 10% Pd/C (10 wt% loading), Methanol/Acetic Acid (10:1).

-

Procedure:

-

Load the ester (5 mmol) into a high-pressure hydrogenation vessel (Parr reactor).

-

Add solvent (MeOH/AcOH) and catalyst (10% Pd/C, 200 mg).

-

Condition A (Chromanone - C4=O kept): Hydrogenate at 40 psi H₂ at RT for 4 hours.

-

Condition B (Full Chroman - C4=CH₂): Hydrogenate at 60 psi H₂ at 60°C for 12 hours. Note: This may require subsequent purification to separate from ring-opened byproducts.

-

-

Purification:

-

Filter catalyst through a Celite pad.

-

Concentrate filtrate.

-

Chiral Resolution (Optional): If the racemic mixture is obtained, separation can be achieved via Chiral HPLC (Column: Chiralpak AD-H, Eluent: Hexane/IPA).

-

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized molecule, the following analytical checkpoints must be met.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | δ 4.2 - 4.5 ppm (m, 2H) | Represents the C2 protons of the saturated chroman ring. If these appear as a singlet > 8.0 ppm, the ring is still unsaturated (chromone). |

| 1H NMR | δ 3.85 ppm (s, 3H) | 8-Methoxy group singlet.[1] Distinct from the ester methyl (usually δ 3.6-3.7). |

| IR | ~1735 cm⁻¹ | Ester Carbonyl stretch. |

| IR | Absence of ~1640 cm⁻¹ | If the C2=C3 double bond is fully reduced, the conjugated alkene band should disappear. |

| Mass Spec | m/z 222.1 [M+] | Confirms molecular weight of the saturated ester. |

Biological Applications & Safety

Medicinal Chemistry Utility

-

5-HT1A Receptor Antagonists: The 8-methoxy-chroman core is a known pharmacophore for 5-HT1A antagonism (related to drugs like Robalzotan/NAD-299). The 3-carboxylate is often converted to an amine to engage the conserved Aspartate residue in the receptor.

-

Antioxidant Activity: Chroman derivatives function as phenolic antioxidants (vitamin E analogs). The 8-methoxy group stabilizes the phenoxy radical formed during oxidative stress scavenging.

Handling and Safety

-

Hazard Class: Irritant (Skin/Eye).

-

Storage: Store at -20°C under inert gas (Argon). The ester is susceptible to hydrolysis if exposed to moisture.

-

Metabolic Note: In vivo, the methyl ester is rapidly hydrolyzed. For in vitro assays (binding studies), use the free acid form or a non-hydrolyzable isostere if the ester is not the intended active species.

References

-

Chemical Identity & CAS: National Institutes of Health (NIH) PubChem. 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (Precursor Data). Available at: [Link]

-

Synthetic Methodology (General Chroman Synthesis): PrepChem. Synthesis of methoxy carboxylic acids and esters.[2] Available at: [Link]

-

Biological Context (Coumarin/Chroman Derivatives): European Journal of Chemistry. Synthesis of Coumarin-3-Carboxylic Acids in Waste Curd Water: A Green Approach. (Context for Knoevenagel condensation precursors). Available at: [Link]

-

Related Scaffold Pharmacology: ResearchGate. Synthesis and chemical properties of chromone-3-carboxylic acid. Available at: [Link]

Sources

8-Methoxy-chroman-3-carboxylic acid methyl ester: Spectral Data & Technical Guide

This guide serves as an advanced technical reference for the characterization of 8-Methoxy-chroman-3-carboxylic acid methyl ester , a privileged scaffold in medicinal chemistry often utilized for its rigid bicyclic core and defined stereochemical vectors.

The data presented below synthesizes experimental precedents from structural analogs (e.g., 8-methoxychroman derivatives) and first-principles spectroscopic analysis.

Introduction & Structural Pharmacophore

The chroman-3-carboxylic acid core represents a "privileged structure" in drug discovery, serving as a bioisostere for twisted biphenyls or constrained amino acid derivatives. The 8-methoxy substituent is particularly critical; it introduces steric bulk adjacent to the ether oxygen and alters the electronic density of the aromatic ring, often enhancing metabolic stability against hydroxylation at the favorable para position relative to the ring oxygen.

Compound Identity:

-

IUPAC Name: Methyl 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate

-

Molecular Formula:

-

Molecular Weight: 222.24 g/mol

-

Key Functional Groups: Methyl Ester, Aryl Methyl Ether, Chroman (Dihydrobenzopyran) Core.

Synthesis & Experimental Workflow

To ensure the integrity of the spectral data, the origin of the sample must be defined. The most robust route to this saturated system is the selective catalytic hydrogenation of the corresponding 2H-chromene derivative.

Protocol: Catalytic Hydrogenation of Chromene Precursors

-

Precursor: Methyl 8-methoxy-2H-chromene-3-carboxylate (synthesized via condensation of o-vanillin with methyl acrylate).

-

Reaction: Dissolve precursor (1.0 eq) in MeOH/EtOAc (1:1 v/v). Add 10 wt% Pd/C catalyst (0.1 eq).

-

Conditions: Stir under

atmosphere (balloon pressure, 1 atm) for 4–6 hours at ambient temperature. -

Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate in vacuo.

-

Purification: Flash column chromatography (SiO2, Hexanes:EtOAc 8:2) yields the title compound as a colorless viscous oil or low-melting solid.

Figure 1: Synthetic workflow converting the salicylaldehyde derivative to the saturated chroman scaffold.

Spectral Data Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature of this molecule is defined by the ABX-type coupling of the aliphatic ring protons (C2, C3, C4) and the 1,2,3-trisubstituted aromatic pattern .

1H NMR (400 MHz, CDCl3) – Representative Assignments

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| Ar-H (C5) | 6.75 – 6.85 | m | 1H | - | Meta to OMe, Para to Ring O. Shielded. |

| Ar-H (C6) | 6.80 – 6.90 | t (overlap) | 1H | Meta to Ring O. | |

| Ar-H (C7) | 6.70 – 6.78 | dd | 1H | Ortho to OMe. | |

| C2-H | 4.35 | ddd | 1H | Deshielded by adjacent Oxygen. Equatorial/Axial split. | |

| C2-H | 4.05 | dd | 1H | Germinal coupling with H | |

| OMe (Ester) | 3.76 | s | 3H | - | Characteristic methyl ester singlet.[1] |

| OMe (Ar) | 3.85 | s | 3H | - | 8-Methoxy substituent. |

| C3-H | 3.05 – 3.15 | m | 1H | - | Chiral center (racemic). Multiplet due to 4 neighbors. |

| C4-H | 2.95 | dd | 1H | Benzylic proton. | |

| C4-H | 2.80 | dd | 1H | Benzylic proton. |

13C NMR (100 MHz, CDCl3) – Key Resonances

-

Carbonyl (C=O): 173.5 ppm (Typical ester).

-

Aromatic C-O (C8a, C8): 148.0, 147.5 ppm (Deshielded quaternary carbons).

-

Aromatic CH: 121.0, 120.5, 111.0 ppm.

-

Aliphatic C2: 65.5 ppm (Ether linkage).

-

Methoxys: 56.0 (Ar-OMe), 52.3 (Ester-OMe).

-

Aliphatic C3: 39.5 ppm (Methine).

-

Aliphatic C4: 26.5 ppm (Benzylic).

Figure 2: 1H NMR Coupling Network centered on the C3 methine proton.

B. Mass Spectrometry (MS)

The fragmentation pattern is dictated by the stability of the chroman cation and the labile ester group.

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion (

): m/z 222. -

Base Peak: Often m/z 163 (Loss of

). -

Key Fragments:

-

m/z 222: Parent.

-

m/z 191: Loss of

(from ester). -

m/z 163: Cleavage of the ester group (McLafferty-like rearrangement or

-cleavage). -

m/z 148: Loss of methyl radical from the aromatic methoxy group of the m/z 163 fragment.

-

C. Infrared Spectroscopy (FT-IR)

-

1735–1745 cm

: Strong C=O stretch (Ester). -

1585, 1480 cm

: Aromatic C=C ring stretches. -

1260, 1040 cm

: C-O stretches (Aryl alkyl ether and ester C-O-C). -

2950–2840 cm

: Aliphatic C-H stretches.

References

-

Synthesis of Chroman-3-carboxylates

- Title: "Stereoselective synthesis of chiral chroman-3-carboxylic acids via asymmetric hydrogen

- Source:Journal of Organic Chemistry

-

Link:[Link] (Representative protocol for chromene reduction).

-

Spectral Assignments of 8-Methoxy Chromans

- Title: "NMR spectral assignments of 8-substituted chroman deriv

- Source:Magnetic Resonance in Chemistry

-

Link:[Link] (General reference for 8-OMe substitution patterns).

-

General Spectroscopic Data

- Title: "SDBS Compounds and Spectral Search."

- Source:AIST (National Institute of Advanced Industrial Science and Technology)

-

Link:[Link] (Verified database for fragment comparisons).

Sources

"8-Methoxy-chroman-3-carboxylic acid methyl ester" mechanism of action

The following technical guide details the mechanism of action, synthetic utility, and pharmacological significance of 8-Methoxy-chroman-3-carboxylic acid methyl ester .

Role: Privileged Scaffold & Pharmacophore Precursor Primary Application: CNS Drug Discovery (5-HT1A Modulation) & Anti-inflammatory Research

Executive Summary

8-Methoxy-chroman-3-carboxylic acid methyl ester (CAS: 885271-65-8) is a specialized chemical intermediate used primarily in medicinal chemistry.[1] It serves as a privileged scaffold for the synthesis of bioactive molecules targeting G-protein coupled receptors (GPCRs), specifically the 5-HT1A serotonin receptor , and for developing antioxidant therapeutics.

While the methyl ester itself acts as a lipophilic prodrug or synthetic precursor, its core structure—the 8-substituted chroman —is a bioisostere of the serotonin indole nucleus. This guide delineates its mechanism of action across three dimensions:

-

Pharmacological Mechanism: Structural mimicry of serotonin for receptor binding.

-

Chemical Mechanism: Electrophilic reactivity for generating diverse ligand libraries.

-

Biological Mechanism: Intracellular hydrolysis and antioxidant radical scavenging.

Pharmacological Mechanism of Action

The Serotonin Bioisostere Theory

The primary value of the 8-methoxy-chroman scaffold lies in its ability to mimic the indole core of serotonin (5-HT) . In drug design, this is known as scaffold hopping .

-

Structural Alignment: The chroman ring system provides a rigid, bicyclic framework similar to the indole of 5-HT.

-

Electronic Mimicry: The 8-methoxy group functions as a hydrogen bond acceptor, spatially corresponding to the 5-hydroxyl group of serotonin. This interaction is critical for high-affinity binding to the aspartate residue (Asp3.32) in the transmembrane binding pocket of the 5-HT1A receptor.

-

Lipophilicity: The methyl ester moiety masks the polar carboxylic acid, significantly enhancing blood-brain barrier (BBB) permeability. Once inside the CNS, it can be hydrolyzed to the free acid or serve as a stable pharmacophore in specific derivatives.

Receptor Interaction Pathway

When derivatized (typically into an amide or amine), the molecule acts as a ligand for 5-HT1A receptors.

-

Binding: The ligand enters the orthosteric binding site of the 5-HT1A receptor.

-

Activation/Blockade: Depending on the specific side chain attached to the C3 position (derived from the ester), the molecule can act as a partial agonist (anxiolytic profile) or a silent antagonist (antidepressant profile).

-

Signal Transduction: Agonist binding triggers

protein coupling, inhibiting adenylyl cyclase and opening GIRK (G-protein-gated inwardly rectifying potassium) channels, leading to neuronal hyperpolarization.

Visualization: Pharmacophore Mapping

The following diagram illustrates the structural overlay between the scaffold and Serotonin, explaining the molecular basis of its affinity.

Caption: Structural alignment showing how the 8-methoxy-chroman scaffold mimics serotonin to bind 5-HT1A receptors.

Chemical Mechanism: Synthetic Utility

For researchers, the methyl ester is the electrophilic handle used to construct the final drug molecule. It undergoes nucleophilic acyl substitution to attach various amine "tails" that dictate the drug's selectivity (e.g., selectivity for D2 vs. 5-HT1A).

Key Reactions

-

Hydrolysis: Conversion to 8-Methoxy-chroman-3-carboxylic acid (CAS: 108088-19-3) using LiOH or NaOH. This reveals the carboxylic acid for coupling.

-

Amidation: Direct reaction with primary/secondary amines (using TBTU/EDC coupling agents) to form carboxamides.

-

Reduction: Reduction of the ester to an alcohol or aldehyde for further chain extension.

Data: Reactivity Profile

| Reaction Type | Reagent | Product Outcome | Yield (Typical) |

| Hydrolysis | LiOH, THF/H2O | Free Acid (Active Metabolite) | >95% |

| Direct Amidation | AlMe3, Amine | Carboxamide (Drug Precursor) | 80-90% |

| Reduction | LiAlH4 | Primary Alcohol | 85-92% |

Experimental Protocols

The following protocols are designed for the validation of the scaffold's utility in generating bioactive ligands.

Protocol A: Hydrolysis to Active Acid

Objective: Generate the free acid form for binding assays or further coupling.

-

Dissolution: Dissolve 1.0 eq (e.g., 222 mg) of Methyl 8-methoxychroman-3-carboxylate in a 3:1 mixture of THF:Water (10 mL).

-

Reagent Addition: Add 2.0 eq of Lithium Hydroxide monohydrate (LiOH·H2O) at 0°C.

-

Reaction: Stir at room temperature for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x).

-

Purification: Dry over Na2SO4 and concentrate in vacuo. Recrystallize from Ethanol.

-

Validation: Check melting point (Expected: 170-175°C) and 1H-NMR.

-

Protocol B: 5-HT1A Receptor Binding Assay (Screening)

Objective: Assess the affinity of the derived ligand.

-

Membrane Prep: Use CHO cells stably expressing human 5-HT1A receptors.

-

Ligand: Dissolve the synthesized acid/amide derivative in DMSO.

-

Radioligand: Use [3H]-8-OH-DPAT (0.5 nM) as the competitor.

-

Incubation: Incubate membranes + test compound + radioligand in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.

-

Termination: Rapid filtration through GF/B filters.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki.

Biological Mechanism: Antioxidant Pathway

Beyond GPCR modulation, the chroman core is structurally related to Tocopherol (Vitamin E) .

-

Radical Scavenging: The chroman ring can stabilize free radicals. The 8-methoxy group donates electron density to the ring, stabilizing the phenoxyl-like radical intermediate formed after scavenging Reactive Oxygen Species (ROS).

-

Anti-inflammatory: By scavenging ROS, the molecule inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines (TNF-α, IL-6).

Caption: Mechanism of antioxidant activity and subsequent anti-inflammatory signaling suppression.

References

- Björk, L., et al. (1997). Pharmacology of the novel 5-HT1A receptor antagonist NAD-299 (Robalzotan). Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for chroman scaffold in 5-HT1A antagonists).

Sources

An In-depth Technical Guide to 8-Methoxy-chroman-3-carboxylic acid methyl ester

Abstract

This technical guide provides a comprehensive overview of the theoretical properties, synthesis, and potential applications of 8-Methoxy-chroman-3-carboxylic acid methyl ester (CAS No: 885271-65-8). As a derivative of the versatile chroman scaffold, this compound serves as a valuable building block in medicinal chemistry and materials science. This document consolidates key physicochemical data, outlines a logical synthetic pathway with detailed protocols, and explores the scientific basis for its utility in research and development. The content is structured to provide both foundational knowledge and actionable insights for professionals in the field.

Introduction and Scientific Context

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic system found in a vast array of natural products and synthetic molecules exhibiting significant biological activity. The incorporation of a methoxy group at the 8-position and a methyl ester at the 3-position creates a molecule with specific steric and electronic properties, making it a key intermediate for further chemical elaboration.

8-Methoxy-chroman-3-carboxylic acid methyl ester is primarily recognized for its role as a precursor in the synthesis of more complex pharmaceutical agents.[1] Its parent carboxylic acid is utilized in the development of compounds targeting neurological disorders and as a building block for bioactive natural products.[2] Understanding the theoretical properties of this methyl ester derivative is crucial for designing efficient synthetic routes, predicting its behavior in biological systems, and developing novel applications.

Molecular Structure

The structure of 8-Methoxy-chroman-3-carboxylic acid methyl ester is characterized by a fused bicyclic system consisting of a dihydropyran ring and a methoxy-substituted benzene ring.

Caption: Chemical structure of 8-Methoxy-chroman-3-carboxylic acid methyl ester.

Theoretical Physicochemical and Spectroscopic Properties

A comprehensive understanding of a molecule's properties is foundational to its application. The following data has been aggregated from chemical databases and predictive modeling to provide a detailed profile of the target compound and its immediate precursor.

Physicochemical Data Summary

The table below summarizes key computed and experimental properties for 8-Methoxy-chroman-3-carboxylic acid methyl ester and its corresponding carboxylic acid, which is a critical synthetic intermediate.

| Property | 8-Methoxy-chroman-3-carboxylic acid methyl ester | 8-Methoxy-chroman-3-carboxylic acid | Data Source |

| CAS Number | 885271-65-8 | 108088-19-3 | [1][3] |

| Molecular Formula | C₁₂H₁₄O₄ | C₁₁H₁₂O₄ | [1][2] |

| Molecular Weight | 222.24 g/mol | 208.21 g/mol | [1][2] |

| Appearance | Off-white to light yellow powder or liquid | Off-white crystalline powder | [1][2] |

| Melting Point | Not available | 170-175 °C | [2] |

| Boiling Point | Not available | 390.8 °C at 760 mmHg | [3] |

| Density | Not available | 1.273 g/cm³ | [3] |

| XLogP3 | Not available | 1.33 | [3] |

| Polar Surface Area (PSA) | Not available | 55.76 Ų | [3] |

| Storage Conditions | Store in a cool, dry, well-ventilated place | Store at 0-8 °C | [1][2] |

Predicted Spectroscopic Profile

While experimental spectra for this specific ester are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure. These predictions are invaluable for reaction monitoring and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Aromatic Protons (3H): Signals expected in the range of δ 6.5-7.5 ppm, exhibiting coupling patterns characteristic of a 1,2,3-trisubstituted benzene ring.

-

Chroman Ring Protons (5H): Complex multiplets are expected for the diastereotopic protons at C2 and C4 (δ 3.5-4.5 ppm) and the proton at C3 (δ 2.5-3.5 ppm).

-

Methoxy Protons (3H): A sharp singlet around δ 3.8-4.0 ppm.

-

Methyl Ester Protons (3H): A sharp singlet around δ 3.7-3.9 ppm.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 170-175 ppm.

-

Aromatic Carbons: Six signals between δ 110-160 ppm, with carbons attached to oxygen appearing more downfield.

-

Chroman Ring Carbons: Signals for C2, C3, and C4 are expected in the aliphatic region (δ 20-80 ppm).

-

Methoxy Carbon: A signal around δ 55-60 ppm.

-

Methyl Ester Carbon: A signal around δ 50-55 ppm.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1730-1750 cm⁻¹.

-

C-O Stretch: Strong bands between 1000-1300 cm⁻¹ corresponding to the ester and ether linkages.

-

C-H Stretch (Aromatic & Aliphatic): Absorptions in the 2850-3100 cm⁻¹ region.

-

Aromatic C=C Bending: Peaks in the fingerprint region (675-900 cm⁻¹) can indicate the substitution pattern.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M+) peak at m/z = 222.24, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-•OCH₃) or the carbomethoxy group (-•COOCH₃).

Synthesis and Reaction Mechanisms

The synthesis of 8-Methoxy-chroman-3-carboxylic acid methyl ester is most logically achieved through a two-step process starting from a substituted 2-hydroxyacetophenone. The causality behind this choice is the commercial availability of precursors and the reliability of the reaction sequence.

Sources

Methodological & Application

Esterification of "8-Methoxy-chroman-3-carboxylic acid"

Application Note & Protocol: Esterification of 8-Methoxy-chroman-3-carboxylic acid[1]

Abstract

This technical guide details the esterification strategies for 8-Methoxy-chroman-3-carboxylic acid (CAS: 108088-19-3), a critical scaffold in the development of neuroactive pharmaceuticals and antioxidant therapeutics.[1] Unlike simple aliphatic acids, the chroman-3-carboxylic acid moiety possesses a chiral center at the C3 position and an electron-rich aromatic core due to the 8-methoxy substituent.[1] This guide presents three validated protocols: (1) Acid-Catalyzed Fischer Esterification for scalable methyl/ethyl ester synthesis,[1] (2) Base-Promoted Alkylation for mild, stoichiometric esterification, and (3) Steglich Coupling for attaching complex or acid-sensitive alcohol moieties.[1] Emphasis is placed on preserving the stereochemical integrity of the C3 position and maximizing yield through rigorous water management and byproduct control.

Introduction & Retrosynthetic Analysis

The 8-Methoxy-chroman-3-carboxylic acid scaffold is a structural analog of dihydrocoumarins and is widely utilized in medicinal chemistry for its ability to modulate neurotransmitter activity and reduce oxidative stress.[1]

Chemical Challenges:

-

Stereocenter Sensitivity: The carboxylic acid is located at C3.[1] While the chroman ring is stable, harsh basic conditions or high temperatures can lead to epimerization at this alpha-position.

-

Electronic Effects: The 8-methoxy group donates electron density to the aromatic ring.[1] While this stabilizes the ring, it can make the system susceptible to electrophilic aromatic substitution side reactions if highly reactive electrophiles are used without care.

-

Solubility: The free acid has limited solubility in non-polar solvents (Hexanes, Toluene) but dissolves well in polar aprotic solvents (DMF, DMSO) and moderately in alcohols.

Strategy Selection:

-

Method A (Fischer): Best for simple esters (Methyl, Ethyl).[1] driven by entropy and solvent excess.[1]

-

Method B (Alkylation): Best for high-value substrates where the acid is the limiting reagent.[1]

-

Method C (Steglich): Required when the alcohol partner is complex, sterically hindered, or acid-sensitive.

Protocol A: Acid-Catalyzed Fischer Esterification

Primary Application: Scalable synthesis of Methyl or Ethyl esters.[1]

Mechanism & Logic

This reaction relies on the protonation of the carbonyl oxygen to increase electrophilicity, allowing the alcohol solvent (MeOH or EtOH) to attack. The reaction is an equilibrium process; therefore, driving the reaction to completion requires the continuous removal of water or a large excess of alcohol.[2]

Reagents & Equipment

-

Substrate: 8-Methoxy-chroman-3-carboxylic acid (1.0 equiv)

-

Solvent/Reagent: Anhydrous Methanol or Ethanol (0.2 M concentration relative to substrate)[1]

-

Catalyst: Concentrated Sulfuric Acid (

) or p-Toluenesulfonic acid (pTsOH) (0.1 – 0.5 equiv)[1] -

Apparatus: Round-bottom flask, reflux condenser, drying tube (CaCl2) or nitrogen inlet.[1]

Step-by-Step Procedure

-

Dissolution: In a dry round-bottom flask, dissolve 8-Methoxy-chroman-3-carboxylic acid in anhydrous Methanol (for methyl ester) or Ethanol (for ethyl ester). Ensure the concentration is approximately 0.2 M (e.g., 208 mg in 5 mL).

-

Catalyst Addition: Add concentrated

dropwise (5-10 mol%) or pTsOH (10 mol%).[1]-

Note: The 8-methoxy group is robust, but avoid rapid addition to prevent local overheating.

-

-

Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) with stirring for 4–12 hours.

-

Monitoring: Check via TLC (System: 50% EtOAc/Hexanes).[1] The product (ester) will have a higher

than the starting acid.

-

-

Workup:

-

Concentrate the solvent to ~20% of the original volume under reduced pressure.

-

Dilute with Ethyl Acetate (EtOAc) and wash with Saturated

(aqueous) to neutralize the acid catalyst and remove unreacted starting material. -

Wash the organic layer with Brine, dry over

, and concentrate in vacuo.

-

Purification: Usually yields pure product.[1][3] If necessary, recrystallize from Hexanes/EtOAc or perform flash chromatography.[1]

Protocol B: Base-Promoted Alkylation ( )

Primary Application: Mild synthesis of Methyl, Benzyl, or Allyl esters without excess alcohol.

Mechanism & Logic

This protocol utilizes a weak base to deprotonate the carboxylic acid, generating a carboxylate anion. This nucleophile then attacks an alkyl halide (e.g., Iodomethane) in an

Reagents

-

Substrate: 8-Methoxy-chroman-3-carboxylic acid (1.0 equiv)

-

Alkylating Agent: Iodomethane (MeI) or Benzyl Bromide (BnBr) (1.2 – 1.5 equiv)[1]

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF (N,N-Dimethylformamide) or Acetone (0.1 M).[1]

Step-by-Step Procedure

-

Preparation: Dissolve the carboxylic acid in DMF (0.1 M).

-

Deprotonation: Add finely ground

(1.5 equiv).[1] Stir at room temperature for 15 minutes to ensure carboxylate formation. -

Alkylation: Add Iodomethane (1.2 equiv) dropwise.[1]

-

Caution: MeI is toxic and volatile.[1] Perform in a fume hood.

-

-

Reaction: Stir at Room Temperature for 2–6 hours.

-

Optimization: If reaction is slow, heat to 50°C. Do not exceed 60°C to prevent racemization at C3.

-

-

Workup:

Protocol C: Steglich Esterification (DCC/DMAP)

Primary Application: Coupling with complex, secondary, or tertiary alcohols.

Mechanism & Logic

Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming an O-acylisourea intermediate.[1] DMAP acts as an acyl-transfer catalyst, significantly accelerating the attack of the alcohol on the activated acid. This method proceeds at room temperature, minimizing thermal degradation.[1]

Reagents

-

Substrate: 8-Methoxy-chroman-3-carboxylic acid (1.0 equiv)

-

Alcohol: Target Alcohol (R-OH) (1.0 – 1.2 equiv)

-

Coupling Agent: DCC (1.1 equiv) or EDC.HCl (1.2 equiv for easier workup)[1]

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]

-

Solvent: Dichloromethane (DCM) (anhydrous).[1]

Step-by-Step Procedure

-

Setup: In a flame-dried flask under Nitrogen, dissolve the acid and the target alcohol in anhydrous DCM.

-

Catalyst: Add DMAP (10 mol%).

-

Activation: Cool the mixture to 0°C (ice bath). Add DCC (or EDC) in one portion.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir overnight (8–12 hours).

-

Observation: If using DCC, a white precipitate (dicyclohexylurea, DCU) will form.

-

-

Workup:

-

Purification: Flash column chromatography is usually required to remove N-acylurea byproducts.[1]

Visualization & Data

Workflow Logic: Selecting the Right Method

Caption: Decision tree for selecting the optimal esterification protocol based on substrate complexity and scale.

Comparative Analysis of Methods

| Feature | Method A: Fischer | Method B: Alkylation | Method C: Steglich |

| Reagents | Alcohol (solvent), Acid Cat.[1][2] | Alkyl Halide, K2CO3 | Alcohol, DCC/EDC, DMAP |

| Conditions | Reflux (High Temp) | RT to 50°C | 0°C to RT |

| Yield | 85–95% | 90–98% | 70–90% |

| Purification | Extraction (Simple) | Extraction (Simple) | Chromatography (Required) |

| Chiral Safety | Good (if time controlled) | Excellent | Excellent |

| Atom Economy | High | Moderate (Halide waste) | Low (Urea waste) |

Troubleshooting & Critical Parameters

-

Racemization: The C3 proton is alpha to the carbonyl. Prolonged heating in basic conditions (Method B) or extremely acidic conditions (Method A) can lead to racemization.[1]

-

Solution: Use Method B at Room Temperature or Method C (Steglich) which is neutral/mild.

-

-

Incomplete Reaction (Fischer): Equilibrium limits yield.[1]

-

Solution: Add molecular sieves (3Å) to the reaction flask to scavenge water or use a Dean-Stark trap if the solvent allows (e.g., Benzene/Toluene with alcohol added).

-

-

Byproduct Removal (Steglich): DCU is difficult to remove completely.[1]

References

-

Structure & Properties: PubChem. 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (Analogous Data). National Library of Medicine.[1] [Link][1]

-

Fischer Esterification Protocol: Master Organic Chemistry. Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. [Link][1][2][4]

-

Steglich Esterification: Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org. Synth. 1978, 58, 113. [Link]

-

General Esterification Reviews: Organic Chemistry Portal. Esterification. [Link][1][2][4][5]

Sources

Application Note: Purification of 8-Methoxy-chroman-3-carboxylic acid methyl ester by Column Chromatography

Introduction & Scientific Context

The compound 8-Methoxy-chroman-3-carboxylic acid methyl ester represents a critical intermediate in the synthesis of bioactive scaffolds, particularly for glutamate receptor agonists and antioxidant derivatives related to Trolox and Vitamin E [1, 2]. Structurally, it features a lipophilic chroman (dihydrobenzopyran) core modified with a polar methyl ester at the C3 position and an electron-donating methoxy group at C8.

Achieving pharmaceutical-grade purity (>98%) is often complicated by the presence of unreacted phenolic starting materials (e.g., 2-hydroxy-3-methoxybenzaldehyde derivatives) or hydrolysis byproducts (the free carboxylic acid). This guide details a robust purification workflow that prioritizes the removal of these specific impurities through logical solvent engineering and stationary phase interactions.

Chemist’s Profile: The Target Molecule

Before initiating purification, one must understand the physicochemical behavior of the target.

| Property | Data | Implications for Purification |

| Molecular Formula | C₁₂H₁₄O₄ | Moderate molecular weight (222.24 g/mol ). |

| Physical State | Viscous Oil / Low-Melting Solid | Likely requires dry-loading for optimal band resolution. |

| Polarity | Moderate | The ester and methoxy groups increase polarity relative to unsubstituted chroman, but the core remains lipophilic. |

| Solubility | DCM, EtOAc, MeOH (High) | Excellent solubility in load solvents. |

| pKa (Conjugate Acid) | ~4.5 (Free Acid) | The ester is neutral, but acidic impurities (hydrolysis products) may be present. |

| UV Absorption | λmax ~280 nm | Strong UV activity due to the aromatic ring; easily detectable at 254 nm. |

Pre-Purification Strategy: The "Chemical Filter"

Expert Insight: The most common error in purifying this ester is attempting to separate it from its corresponding free acid (8-Methoxy-chroman-3-carboxylic acid) solely by chromatography. The free acid can streak and co-elute.

Mandatory Pre-Column Workup: Before the column, the crude reaction mixture must be subjected to a basic wash .

-

Dissolve crude oil in Ethyl Acetate (EtOAc).

-

Wash 2x with Saturated NaHCO₃ (aq).

-

Wash 1x with Brine.

-

Dry over anhydrous Na₂SO₄ and concentrate.

This simple step often increases crude purity from ~70% to >90% before the column is even packed.

Thin Layer Chromatography (TLC) Optimization

A self-validating column run depends on accurate Rf (Retardation Factor) data.

Stationary Phase: Silica Gel 60 F₂₅₄ Visualization:

-

UV (254 nm): Primary detection (Dark spot against green background).

-

p-Anisaldehyde Stain: Secondary detection. The methoxy-chroman core typically stains distinctively (often purple/red) upon heating, helping distinguish it from non-chroman impurities.

Solvent System Screening Table

| Solvent System (Hex:EtOAc) | Target Rf | Observation | Verdict |

| 9:1 | 0.15 | Compound moves too slowly; band broadening likely. | Too Non-Polar |

| 4:1 (20% EtOAc) | 0.35 - 0.40 | Ideal retention. Distinct separation from non-polar impurities. | OPTIMAL |

| 1:1 | 0.75 | Compound elutes near solvent front; poor resolution. | Too Polar |

Column Chromatography Protocol

Phase 1: Setup and Loading

Stationary Phase: Silica Gel (40-63 µm particle size). Column Dimensions: Use a 1:30 to 1:50 ratio of compound mass to silica mass.

Loading Technique: Dry Loading (Recommended) Due to the potentially viscous nature of the ester, wet loading can cause "fingering" (uneven bands).

-

Dissolve the crude residue in a minimal amount of Dichloromethane (DCM).

-

Add silica gel (approx. 2x mass of crude).

-

Evaporate solvent under reduced pressure (Rotovap) until a free-flowing powder remains.

-

Load this powder carefully onto the top of the packed column.

Phase 2: Elution Gradient

Do not use an isocratic method immediately. A gradient ensures sharp peaks.

-

Step 1: Equilibration: 100% Hexanes (2 Column Volumes - CV).

-

Step 2: Impurity Elution: 5% EtOAc in Hexanes (2 CV).

-

Purpose: Elutes very non-polar impurities (e.g., protective group byproducts).

-

-

Step 3: Target Elution: Gradient from 10% → 25% EtOAc in Hexanes over 10 CV.

-

Expectation: The 8-Methoxy-chroman-3-carboxylic acid methyl ester typically elutes between 15-20% EtOAc.

-

-

Step 4: Flush: 50% EtOAc (2 CV) to remove any retained polar material.

Phase 3: Fraction Analysis

-

Spot fractions on TLC plates.

-

Visualize under UV.

-

Pool fractions containing the pure spot (Rf ~0.38 in 20% EtOAc).

-

Critical Check: If a "ghost spot" appears just below the main spot, it is likely the phenol starting material. Do not pool these "tail" fractions.

Visualization of Workflow

The following diagram illustrates the logical flow from crude reaction mixture to pure isolate, highlighting the critical decision points.

Figure 1: Purification logic flow for 8-Methoxy-chroman-3-carboxylic acid methyl ester.

Post-Purification Validation

To ensure the protocol was successful, perform the following checks:

-

HPLC Purity: A single peak at 254 nm.

-

¹H NMR (CDCl₃):

-

Methoxy Group: Singlet (~3.8 ppm, 3H).

-

Methyl Ester: Singlet (~3.7 ppm, 3H).

-

Chroman Core: Multiplets for C2, C3, C4 protons (approx. 2.8 - 4.5 ppm region).

-

Absence of Acid: No broad singlet >10 ppm.

-

Absence of Phenol: No singlet (exchangeable) around 5-6 ppm (unless H-bonded).

-

Troubleshooting

| Issue | Cause | Solution |

| Streaking on TLC/Column | Residual carboxylic acid. | Add 0.1% Acetic Acid to the mobile phase OR repeat basic workup. |

| Co-elution with Phenol | Similar polarity of starting material. | Use a shallower gradient (e.g., 10% to 15% EtOAc over 20 CV). |

| Low Recovery | Hydrolysis on silica. | Do not leave the compound on the column overnight. Silica is slightly acidic and can hydrolyze esters over time. |

References

-

PubChem. (2023). 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (Analogous Structure Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Gordon, A. T., et al. (2020).[4] Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc. Retrieved October 26, 2023, from [Link]

Sources

Application Notes and Protocols for the Investigation of 8-Methoxy-chroman-3-carboxylic acid methyl ester as a Putative Anti-inflammatory Agent

Prepared by: Gemini, Senior Application Scientist

Introduction

The chroman scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1] Chroman derivatives, in particular, have garnered significant attention in medicinal chemistry for their potential as anti-inflammatory agents.[2][3][4] These compounds often exert their effects by modulating key inflammatory pathways, such as the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a specific derivative, 8-Methoxy-chroman-3-carboxylic acid methyl ester, as a novel anti-inflammatory candidate.

The structure of 8-Methoxy-chroman-3-carboxylic acid methyl ester is characterized by a methoxy group at the 8-position, which can enhance cell membrane permeability by influencing the molecule's lipophilicity, and a methyl ester group at the 3-position.[6] While its direct anti-inflammatory properties are not yet extensively documented, its parent structure and related analogues suggest a strong rationale for investigation. These application notes will therefore provide a robust framework, from mechanistic hypothesis to detailed in vitro and in vivo protocols, to systematically characterize its anti-inflammatory potential.

Compound Properties

| Property | Value | Reference |

| Compound Name | 8-Methoxy-chroman-3-carboxylic acid methyl ester | - |

| Parent Acid | 8-Methoxy-chroman-3-carboxylic acid | |

| CAS Number (Parent Acid) | 108088-19-3 | |

| Molecular Formula (Parent Acid) | C₁₁H₁₂O₄ | |

| Molecular Weight (Parent Acid) | 208.21 g/mol | |

| Appearance (Parent Acid) | Off-white crystalline powder | [6] |

Mechanistic Rationale and Putative Signaling Pathway

The inflammatory response is a complex biological process involving the activation of various signaling cascades. A central pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Upon stimulation by pro-inflammatory signals, such as Lipopolysaccharide (LPS) from Gram-negative bacteria, Toll-like receptor 4 (TLR4) is activated. This triggers a downstream cascade leading to the phosphorylation and degradation of the inhibitor of κB (IκB), allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of numerous pro-inflammatory genes, including those for TNF-α, Interleukin-6 (IL-6), and inducible Nitric Oxide Synthase (iNOS).

Hypothesis: Based on the activity of related chroman structures, it is hypothesized that 8-Methoxy-chroman-3-carboxylic acid methyl ester may exert its anti-inflammatory effects by inhibiting one or more key nodes within the TLR4-mediated NF-κB signaling pathway, thereby reducing the expression and release of inflammatory mediators.[5]

Preparation of Test Compound

Scientific Rationale: Proper solubilization and accurate dilution of the test compound are critical for obtaining reproducible results. Dimethyl sulfoxide (DMSO) is a common aprotic solvent used to dissolve hydrophobic organic compounds for biological assays. It is essential to ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.5%).

Protocol 2.1: Stock Solution Preparation

-

Weighing: Accurately weigh 5-10 mg of 8-Methoxy-chroman-3-carboxylic acid methyl ester using an analytical balance.

-

Solubilization: Dissolve the compound in cell culture-grade DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

-

Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium or vehicle (for in vivo studies) to achieve the desired final concentrations.

In Vitro Evaluation of Anti-inflammatory Activity

Trustworthiness Principle: The following workflow is designed as a self-validating system. A cytotoxicity assay is performed first to establish a safe therapeutic window for the compound. Only non-toxic concentrations are then carried forward to functional assays to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply cell death.

Protocol 3.1: Cytotoxicity Assessment (MTT Assay)

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations (e.g., 1 to 100 µM). Include a vehicle control (medium with DMSO) and a positive control for toxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3.2: Inhibition of Nitric Oxide (NO) Production

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of the test compound (determined from the MTT assay). Incubate for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.[7][8]

Protocol 3.3: Quantification of Pro-inflammatory Cytokines (ELISA)

-

Sample Collection: Use the same supernatants collected for the Griess Assay.

-

ELISA Procedure: Perform sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., using kits from R&D Systems or eBioscience).

-

Analysis: Calculate the concentration of each cytokine in pg/mL or ng/mL based on the standard curve. Determine the percentage inhibition for each compound concentration relative to the LPS-stimulated control.[9]

In Vivo Evaluation of Anti-inflammatory Activity

Ethical Considerations: All animal experiments must be conducted in accordance with national and institutional guidelines for the care and use of laboratory animals. The protocol must be approved by an Institutional Animal Care and Use Committee (IACUC).[10]

Scientific Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the activity of acute anti-inflammatory agents.[11][12] Carrageenan injection into the rodent paw induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins and involves neutrophil infiltration, providing a comprehensive screen for compounds affecting these mediators.[13]

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats

-

Animals: Use male Wistar or Sprague-Dawley rats (150-200g).

-

Grouping: Divide animals into groups (n=6-8 per group):

-

Group I: Vehicle Control (e.g., 0.5% CMC in saline)

-

Group II: Carrageenan Control (Vehicle + Carrageenan)

-

Group III: Positive Control (e.g., Indomethacin 10 mg/kg + Carrageenan)

-

Group IV-VI: Test Compound (e.g., 10, 25, 50 mg/kg + Carrageenan)

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (t=0).

-

Compound Administration: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) or oral (p.o.) route.

-